
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide, also known as CN-1, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the cyanoacrylamide family of compounds, which are known for their ability to form strong covalent bonds with proteins and other biomolecules.
Applications De Recherche Scientifique
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a cross-linking agent to study protein-protein interactions and to map protein structures. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been used to develop new diagnostic tools for diseases such as cancer and Alzheimer's disease. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide forms covalent bonds with proteins and other biomolecules through a process known as Michael addition. This results in the formation of a stable adduct that can be used to study protein structure and function. The covalent bond formed by 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is irreversible, making it a useful tool for studying long-lived protein complexes.
Biochemical and Physiological Effects:
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its ability to form stable covalent bonds with proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is relatively easy to synthesize and can be obtained in high yields with good purity. However, one limitation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its potential toxicity. It is important to use appropriate safety precautions when handling 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide in the laboratory.
Orientations Futures
There are many potential future directions for research involving 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also shown promise as a potential antibiotic, and further research in this area could lead to the development of new treatments for bacterial infections. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide could be used to study the structure and function of other biomolecules, such as nucleic acids and lipids. Overall, the unique properties of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide make it a valuable tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves the reaction of 2-chloro-5-nitroaniline with cyanoacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Propriétés
IUPAC Name |
(Z)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGOGSKIWSGEW-CLTKARDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C(/C#N)\C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


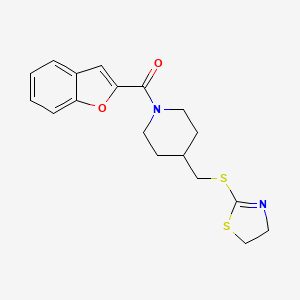
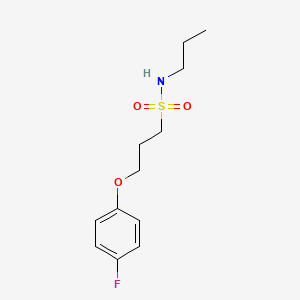
![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)
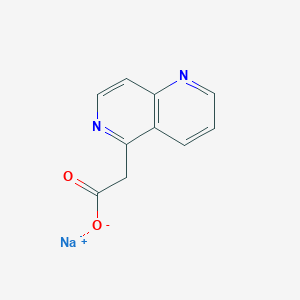

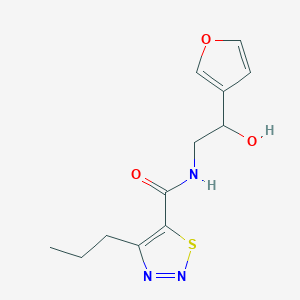

![4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2413078.png)
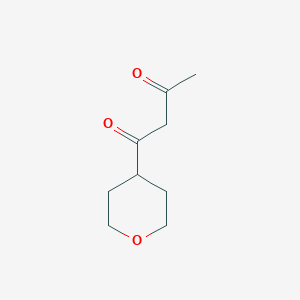

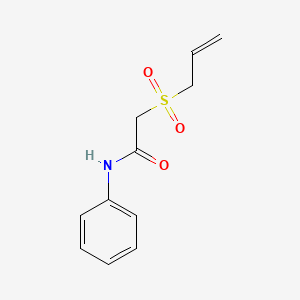
![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)